p-Chlorobenzyl Bromide-d6
Description
p-Chlorobenzyl Bromide-d6 (CAS: 2732862-52-9) is a deuterated derivative of p-chlorobenzyl bromide, where six hydrogen atoms are replaced with deuterium (²H or D) . This stable isotopologue is primarily utilized in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to enhance signal resolution and track molecular behavior in metabolic or kinetic studies. Its non-deuterated counterpart, p-chlorobenzyl bromide, is an aromatic halide with a benzyl backbone substituted with chlorine and bromine at the para position, commonly employed in organic synthesis as an alkylating agent.
Properties
Molecular Formula |
C₇D₆BrCl |
|---|---|
Molecular Weight |
211.52 |
Synonyms |
α-Bromo-p-chlorotoluene-d6; 1-(Bromomethyl)-4-chlorobenzene-d6; 1-Chloro-4-bromomethylbenzene-d6; 4-Chlorobenzyl Bromide-d6; 1-(Bromomethyl)-4-chlorobenzene-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
p-Bromobenzyl Bromide (CAS: 589-15-1)
- Structural Differences : Replaces chlorine with bromine at the para position.
- Reactivity : Bromine’s higher electronegativity and larger atomic radius increase reactivity in nucleophilic substitution reactions compared to chlorine .
- Applications : Used in pharmaceutical intermediates and polymer synthesis.
- Safety : Highly toxic upon ingestion or dermal contact, with severe irritation to eyes and respiratory systems .
| Parameter | p-Chlorobenzyl Bromide-d6 | p-Bromobenzyl Bromide |
|---|---|---|
| CAS Number | 2732862-52-9 | 589-15-1 |
| Molecular Formula | C₇D₆ClBr | C₇H₆Br₂ |
| Primary Use | Isotopic tracing, spectroscopy | Organic synthesis |
| Toxicity | Similar hazards (deuterium-specific handling not well-documented) | Toxic if swallowed, irritant |
4-Chlorobenzyl Chloride (CAS: 104-83-6)
- Structural Differences : Substitutes bromine with chlorine, reducing leaving-group efficacy.
- Reactivity : Lower reactivity in alkylation due to chlorine’s weaker leaving-group ability compared to bromine.
- Applications : Intermediate in agrochemicals and dyes.
| Parameter | p-Chlorobenzyl Bromide-d6 | 4-Chlorobenzyl Chloride |
|---|---|---|
| Halogen Composition | Cl, Br | Cl (two positions) |
| Reactivity | Higher (Br as leaving group) | Lower |
| Isotopic Labeling | Deuterated | Non-deuterated |
Pancuronium Bromide Derivatives (e.g., Related Compound A, CAS: N/A)
- Structural Differences : Complex quaternary ammonium structures with steroid backbones, unlike the simple benzyl halide framework of p-chlorobenzyl bromide-d4.
- Applications : Neuromuscular blocking agents in anesthesia, contrasting with p-chlorobenzyl bromide-d6’s analytical uses .
- Safety : Medically controlled toxicity vs. broad laboratory hazards (e.g., irritation, toxicity).
Key Research Findings and Functional Distinctions
- Analytical Utility: Deuterated compounds like p-chlorobenzyl bromide-d6 are critical for minimizing background noise in MS and NMR, unlike non-deuterated variants used in synthesis .
- Safety Protocols : While both p-bromobenzyl bromide and p-chlorobenzyl bromide-d6 share toxicity profiles, handling deuterated compounds requires additional precautions to avoid isotopic contamination .
Data Gaps and Limitations
- Physical Properties : Specific data on melting/boiling points, solubility, and stability of p-chlorobenzyl bromide-d6 are absent in the evidence.
Q & A
Q. What are the key considerations for synthesizing p-Chlorobenzyl Bromide-d6 with high isotopic purity?
Methodological Answer: Synthesis requires deuterium substitution at specific positions, typically via halogen exchange or nucleophilic substitution using deuterated reagents (e.g., D2O or LiAlD4). Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to minimize proton contamination. Post-synthesis, purification via fractional crystallization or column chromatography ensures isotopic purity. Safety protocols for handling brominated compounds (e.g., fume hoods, protective equipment) are critical to avoid degradation and hazards .
| Analytical Step | Technique | Purpose |
|---|---|---|
| Purity Check | NMR (<sup>1</sup>H/<sup>2</sup>H) | Confirm deuterium incorporation |
| Isolation | HPLC/GC-MS | Separate isotopic variants |
| Stability Test | TGA/DSC | Monitor thermal degradation |
Q. Which analytical techniques are most effective for characterizing p-Chlorobenzyl Bromide-d6?
Methodological Answer:
- NMR Spectroscopy : <sup>13</sup>C and <sup>2</sup>H NMR identify deuterium placement and structural integrity.
- Mass Spectrometry (HRMS) : Quantifies isotopic abundance (e.g., distinguishing d6 from d5 variants).
- IR Spectroscopy : Detects vibrational shifts due to C-D bonds. Cross-validation using multiple techniques reduces errors, especially in distinguishing isotopic impurities .
Q. How should p-Chlorobenzyl Bromide-d6 be stored to maintain stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Regularly monitor for decomposition via NMR or GC-MS. Degradation products (e.g., hydrobromic acid) can catalyze further breakdown, necessitating neutralization protocols during disposal .
Advanced Research Questions
Q. How do deuterium isotope effects influence the reaction kinetics of p-Chlorobenzyl Bromide-d6 in SN<sup>2</sup> mechanisms?
Methodological Answer: Kinetic isotope effects (KIE) arise from differences in zero-point energy between C-H and C-D bonds. Design experiments comparing rate constants (kH/kD) using stopped-flow techniques or isotopic labeling in model reactions (e.g., nucleophilic substitution with NaCN). Control variables include solvent polarity (DMF vs. DMSO) and temperature. Statistical analysis (e.g., Eyring plots) quantifies KIE magnitudes .
Q. What experimental design challenges arise when studying isotopic impurities in p-Chlorobenzyl Bromide-d6?
Methodological Answer: Challenges include:
- Sensitivity Limits : Low-abundance impurities require high-resolution MS or <sup>2</sup>H NMR with cryoprobes.
- Synthetic Contamination : Trace protons from solvents/reagents necessitate rigorous drying (molecular sieves) and Schlenk-line techniques.
- Data Interpretation : Use computational tools (DFT calculations) to predict isotopic shifts and deconvolute overlapping spectral signals .
Q. How can conflicting literature data on the hydrolytic stability of p-Chlorobenzyl Bromide-d6 be resolved?
Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., pH, solvent, temperature). Replicate studies under controlled conditions using standardized buffers (e.g., phosphate vs. acetate) and real-time monitoring (UV-Vis for bromide release). Meta-analysis frameworks (e.g., PRISMA) help assess data quality and bias .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible (resource-appropriate), Interesting (theoretically novel), Novel (fills knowledge gaps), Ethical (safe handling), and Relevant (advances deuterium chemistry) .
- PICO Adaptation : Define Population (compound), Intervention (deuteration), Comparison (non-deuterated analog), and Outcome (kinetic/stability metrics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
